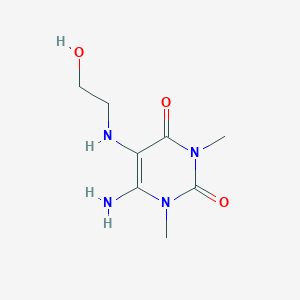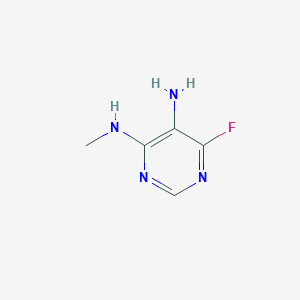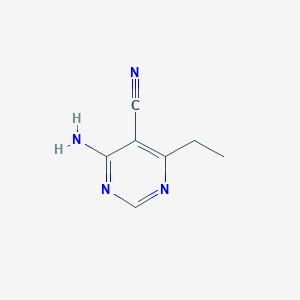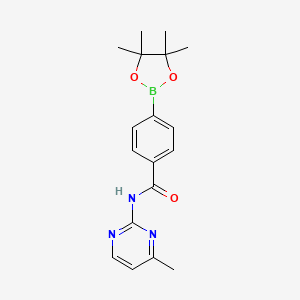
(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a tert-butoxy group, a chlorophenyl group, and a 4-oxobutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid typically involves the use of tert-butyl carbamate and 4-chlorobenzaldehyde as starting materials. The reaction proceeds through a series of steps including condensation, reduction, and esterification. The reaction conditions often require the use of catalysts such as palladium and solvents like methylene chloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction control ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives.
Applications De Recherche Scientifique
®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The chlorophenyl group can interact with aromatic residues in proteins, affecting their function. The 4-oxobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid
- ®-4-(Tert-butoxy)-2-(4-bromophenyl)-4-oxobutanoic acid
- ®-4-(Tert-butoxy)-2-(4-methylphenyl)-4-oxobutanoic acid
Uniqueness
®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C14H17ClO4 |
|---|---|
Poids moléculaire |
284.73 g/mol |
Nom IUPAC |
(2R)-2-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
Clé InChI |
COSMWXJSTCFAEJ-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)Cl)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



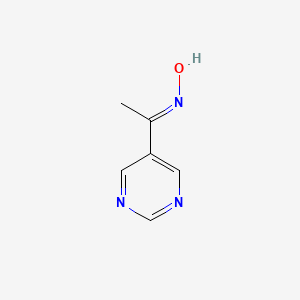
![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
![s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-](/img/structure/B13098667.png)
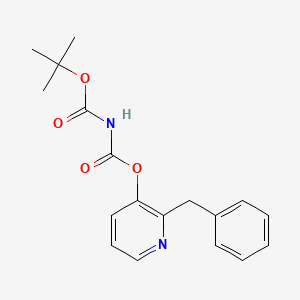
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)
![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)

